molecular formula C11H14O2 B1423133 1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol CAS No. 1248354-43-9

1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol

Cat. No. B1423133
CAS RN: 1248354-43-9
M. Wt: 178.23 g/mol
InChI Key: HUONNQXJOPGIMM-UHFFFAOYSA-N
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Description

“1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol” is a chemical compound with the CAS number 15973-65-6 . It has a molecular weight of 164.2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12O2 . The InChI code is 1S/C10H12O2/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a melting point of 62-64°C . The LogP value is 1.67660 .

Scientific Research Applications

Synthesis and Reactivity

1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol and its derivatives have been studied extensively in the field of synthetic chemistry. Baird et al. (2001) demonstrated stereocontrolled approaches to synthesize 2-(2-aminoalkyl)-1-hydroxycyclopropanes, revealing methods for preparing a range of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes using a stepwise procedure involving 1,3-dipolar cycloaddition followed by reduction (Baird, Huber, & Clegg, 2001). Yao, Shi, and Shi (2009) detailed the Lewis‐Acid‐Catalyzed Reactions of this compound, transforming it to corresponding polysubstituted cyclopentenes, demonstrating a versatile method for synthesizing polysubstituted cyclopentene derivatives under mild reaction conditions (Yao, Shi, & Shi, 2009). Additionally, Yao and Shi (2007) studied its reactivity in Lewis Acid-Catalyzed Cascade Construction reactions, forming functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives (Yao & Shi, 2007).

Mechanistic Insights and Spectroscopic Studies

Significant mechanistic insights and spectroscopic studies involving this compound were reported by Ikeda et al. (2003) where they studied the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer, uncovering the intricate processes involved in these rearrangements and the role of different intermediates (Ikeda et al., 2003).

Catalytic Processes and Polymerization

The compound and its derivatives have been utilized in catalytic processes and polymerization. Gabriele et al. (2000) explored Palladium-catalyzed synthesis methods, providing a route for oxidative cyclization–methoxycarbonylation to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans (Gabriele et al., 2000). Moszner et al. (2003) studied the Polymerization of Cyclic Monomers, revealing the radical homopolymerization of the compound with opening of the cyclopropane ring, leading to polymers with specific properties (Moszner et al., 2003).

Biological Activity and Antimicrobial Studies

Raghavendra et al. (2016) synthesized and evaluated the antimicrobial and antioxidant activities of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, highlighting the biological relevance and potential medicinal applications of derivatives of this compound (Raghavendra et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUONNQXJOPGIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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